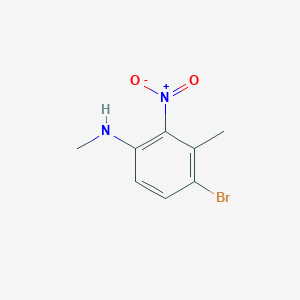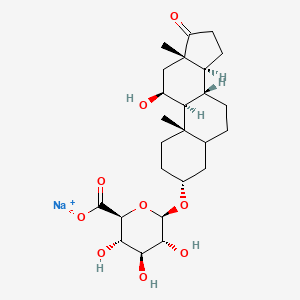
1-Amino-3-(3-bromophenyl)propan-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Amino-3-(3-bromophenyl)propan-2-one hydrochloride” is an organic chemical compound with the CAS Number: 1630753-98-8 . It has a molecular weight of 264.55 . It is a synthetic analogue of the natural neurotransmitter phenylalanine, and it has been shown to have neuroprotective, antioxidant, and anticonvulsant properties.
Molecular Structure Analysis
The IUPAC Name of the compound is this compound . The InChI Code is 1S/C9H10BrNO.ClH/c10-8-3-1-2-7(4-8)5-9(12)6-11;/h1-4H,5-6,11H2;1H . The compound has a molecular weight of 264.55 .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . The compound’s InChI key is STJCQRVMCQAHMP-UHFFFAOYSA-N .Applications De Recherche Scientifique
Spectroscopic Characterization and Structural Analysis
1-Amino-3-(3-bromophenyl)propan-2-one hydrochloride and related compounds have been the subject of spectroscopic characterization and structural analysis. Such studies provide vital information for their identification and help in understanding their chemical properties. For example, the spectroscopic characterization of cathinone derivatives, which are chemically similar to this compound, was carried out using various techniques like nuclear magnetic resonance (NMR) and X-ray crystallography, offering insights into their purity and structural composition (Kuś et al., 2016).
Synthesis of Derivatives and Analogs
The chemical structure of this compound allows for the synthesis of various derivatives and analogs, which can have potential applications in different fields. For instance, the synthesis of tertiary amino alcohols, regarded as Trihexyphenidyl analogs, was achieved through reactions involving similar compounds (Isakhanyan et al., 2008).
Use in Creating Structurally Diverse Libraries
Compounds like this compound can be used as starting materials in alkylation and ring closure reactions, aiding in generating structurally diverse libraries of compounds. This broadens the scope of research in discovering new molecules with potential applications in various domains, such as pharmaceuticals (Roman, 2013).
Pharmaceutical Research
Research into similar compounds has led to the development of novel pharmaceutical agents. For example, novel hydrochlorides were designed and synthesized, showing potential as uterine relaxants, highlighting the possible medical applications of derivatives of this compound (Viswanathan et al., 2005).
Antitumor Activity
Exploration into the antitumor activity of tertiary aminoalkanol hydrochlorides, which are structurally related to this compound, has been conducted. Such research can lead to the development of new anticancer drugs, showcasing the potential therapeutic applications of these compounds (Isakhanyan et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
1-amino-3-(3-bromophenyl)propan-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO.ClH/c10-8-3-1-2-7(4-8)5-9(12)6-11;/h1-4H,5-6,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJCQRVMCQAHMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(=O)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

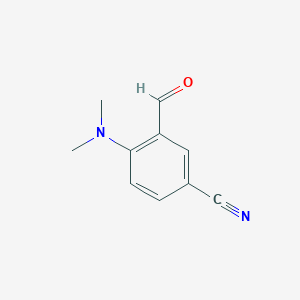

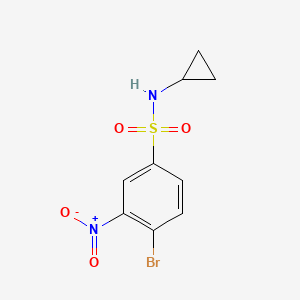
![5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B1380992.png)
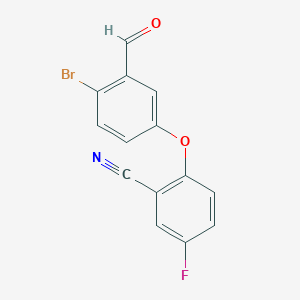



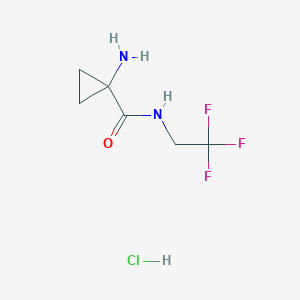
![5-Bromo-3-bromomethyl-benzo[d]isoxazole](/img/structure/B1381000.png)
![5-[(3-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride](/img/structure/B1381002.png)
